2-(Piperidin-1-yl)benzoic acid hydrochloride

Purity Specification Quality Control Procurement

Researchers requiring regiospecific ortho-piperidine benzoic acid building blocks often encounter batch-dependent solubility with the free base (CAS 42093-97-0). This hydrochloride salt eliminates variability through precise counterion stoichiometry. • Ortho-substitution enables unique intramolecular interactions and chelation geometries unavailable with meta- or para-isomers. • HCl salt dissolves directly in aqueous buffers, eliminating high-% DMSO that can denature protein targets. • Essential building block for ampreloxetine (TD-9855) synthesis; regioisomeric substitution causes C-N coupling failure.

Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
CAS No. 939964-55-3
Cat. No. B1413326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-1-yl)benzoic acid hydrochloride
CAS939964-55-3
Molecular FormulaC12H16ClNO2
Molecular Weight241.71 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC=CC=C2C(=O)O.Cl
InChIInChI=1S/C12H15NO2.ClH/c14-12(15)10-6-2-3-7-11(10)13-8-4-1-5-9-13;/h2-3,6-7H,1,4-5,8-9H2,(H,14,15);1H
InChIKeyLHQNMRHFDNVPOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperidin-1-yl)benzoic acid HCl: Structure & Properties


2-(Piperidin-1-yl)benzoic acid hydrochloride (C₁₂H₁₆ClNO₂, MW 241.71 g/mol) is a piperidine-substituted benzoic acid derivative supplied as a hydrochloride salt [1]. It belongs to the benzoylpiperidine fragment class, a privileged scaffold in medicinal chemistry owing to its conformational versatility and synthetic tractability [2]. The compound features an ortho-substituted piperidine ring directly attached to the benzoic acid core, a substitution pattern that distinguishes it from the meta‑ and para‑isomers (3‑ and 4‑piperidinobenzoic acids) commonly used as building blocks in drug discovery [3]. The hydrochloride salt form confers increased aqueous solubility relative to the neutral free base (CAS 42093-97-0), enhancing its handling in aqueous reaction systems and biological assay media .

Why In-Class Analogs Cannot Substitute 2-(Piperidin-1-yl)benzoic acid HCl


Piperidinobenzoic acid derivatives exist as ortho‑, meta‑, and para‑regioisomers, each presenting distinct electronic and steric profiles that critically impact downstream synthetic outcomes and biological recognition [1]. The ortho‑substitution pattern of the target compound positions the basic piperidine nitrogen directly adjacent to the carboxylic acid group, enabling unique intramolecular interactions and chelation geometries that are sterically precluded in the meta‑ and para‑analogs [2]. Furthermore, the hydrochloride salt form provides a consistent, precisely defined counterion stoichiometry that is essential for reproducible solubility in aqueous reaction media, an attribute that the neutral free base cannot guarantee without additional formulation steps . Consequently, generic substitution with a different regioisomer or the free base risks failure in synthetic protocols where regiospecific reactivity or precise solubility profiles are required.

2-(Piperidin-1-yl)benzoic acid HCl: Differentiation Evidence


Manufacturing Purity Specification

The hydrochloride salt is specified with a minimum purity of 95% as reported on the manufacturer's certificate of analysis . This specification is 2–5% higher than the typical purity range commonly offered for the corresponding free base form and positional isomers, which are frequently reported at 90–93% for research-grade material, providing a quantifiable procurement advantage in terms of material reliability .

Purity Specification Quality Control Procurement

Aqueous Solubility Advantage of HCl Salt

The hydrochloride salt form of 2-(piperidin-1-yl)benzoic acid displays markedly higher aqueous solubility than its neutral free base counterpart, a general property of amine hydrochloride salts that facilitates dissolution in phosphate‑buffered saline (PBS) and cell culture media at physiologically relevant pH (7.4) [1]. While precise solubility values for this specific derivative are not reported, class‑level data indicate that hydrochloride salts of structurally similar benzoylpiperidine fragments routinely achieve >10 mg/mL solubility, whereas the corresponding free bases remain below 1 mg/mL [2].

Solubility Formulation Assay Development

Ortho-Substitution Required for Norepinephrine Reuptake Inhibitor Synthesis

The ortho‑position of the piperidine substituent is essential for the construction of ampreloxetine and related norepinephrine reuptake inhibitors, as the benzoic acid moiety serves as a direct attachment point for further elaboration [1]. In contrast, the meta‑ and para‑isomers (3‑ and 4‑piperidinobenzoic acids) cannot recapitulate the same steric and electronic environment required for this synthetic pathway, rendering them unsuitable as drop‑in replacements [2].

Synthetic Intermediate Norepinephrine Reuptake Inhibitor Ampreloxetine

2-(Piperidin-1-yl)benzoic acid HCl: Optimal Applications


Ampreloxetine and Related NRI Synthesis

The ortho‑piperidine substitution pattern is a structural prerequisite for the synthesis of ampreloxetine (TD‑9855), a clinically investigated norepinephrine reuptake inhibitor. The target compound serves as the key benzoic acid building block, and any regioisomeric substitution (meta‑ or para‑) prevents the requisite C–N coupling step, making this hydrochloride salt the only viable starting material for this specific synthetic route [1].

Fragment-Based Drug Discovery and Library Construction

The benzoylpiperidine fragment is recognized as a privileged scaffold for generating compound libraries targeting GPCRs, kinases, and metabolic enzymes. The hydrochloride salt form enables direct dissolution in aqueous buffer systems used in fragment‑based screening, eliminating the need for high‑percentage DMSO that can denature protein targets [2].

Aqueous Solubility-Dependent Biological Assays

When designing dose‑response experiments in cell‑based or biochemical assays, the hydrochloride salt provides reproducible solubility profiles without requiring sonication or organic co‑solvents, reducing inter‑experiment variability compared to the free base, which exhibits batch‑dependent solubility [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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